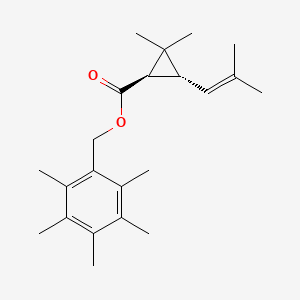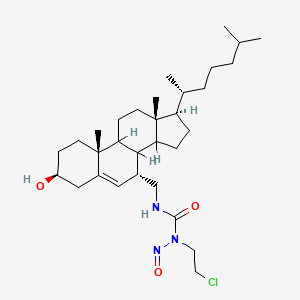
7-alpha-(2-Chloroethyl-N-nitroso-N-carbonylaminomethyl)cholesterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-alpha-(2-Chloroethyl-N-nitroso-N-carbonylaminomethyl)cholesterol is a synthetic derivative of cholesterol This compound is characterized by the presence of a chloroethyl group, a nitroso group, and a carbonylaminomethyl group attached to the 7-alpha position of the cholesterol molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-alpha-(2-Chloroethyl-N-nitroso-N-carbonylaminomethyl)cholesterol involves multiple steps, starting from cholesterol as the base molecule. The key steps include:
Introduction of the Chloroethyl Group: This step involves the reaction of cholesterol with a chloroethylating agent under controlled conditions to introduce the chloroethyl group at the 7-alpha position.
Carbonylaminomethylation: The final step involves the reaction of the nitroso intermediate with a carbonylaminomethylating agent to introduce the carbonylaminomethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-alpha-(2-Chloroethyl-N-nitroso-N-carbonylaminomethyl)cholesterol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
7-alpha-(2-Chloroethyl-N-nitroso-N-carbonylaminomethyl)cholesterol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 7-alpha-(2-Chloroethyl-N-nitroso-N-carbonylaminomethyl)cholesterol involves its interaction with specific molecular targets and pathways. The compound can modulate cellular processes by binding to proteins and enzymes, altering their activity. For example, it may inhibit certain enzymes involved in cholesterol metabolism, leading to changes in cellular cholesterol levels.
Comparación Con Compuestos Similares
Similar Compounds
7-alpha-Hydroxycholesterol: A natural sterol with similar structural features but different functional groups.
7-alpha-Chlorocholesterol: Another synthetic derivative with a chloro group at the 7-alpha position.
Uniqueness
7-alpha-(2-Chloroethyl-N-nitroso-N-carbonylaminomethyl)cholesterol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Número CAS |
164120-28-9 |
|---|---|
Fórmula molecular |
C31H52ClN3O3 |
Peso molecular |
550.2 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-[[(3S,7S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]methyl]-1-nitrosourea |
InChI |
InChI=1S/C31H52ClN3O3/c1-20(2)7-6-8-21(3)25-9-10-26-28-22(19-33-29(37)35(34-38)16-15-32)17-23-18-24(36)11-13-30(23,4)27(28)12-14-31(25,26)5/h17,20-22,24-28,36H,6-16,18-19H2,1-5H3,(H,33,37)/t21-,22+,24+,25-,26?,27?,28?,30+,31-/m1/s1 |
Clave InChI |
CUJNUGZLQFCYEJ-AFXXTYPDSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)CNC(=O)N(CCCl)N=O)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)CNC(=O)N(CCCl)N=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


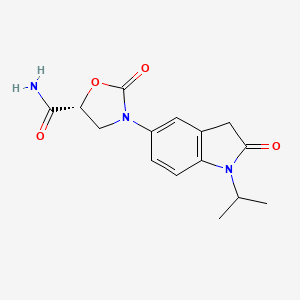

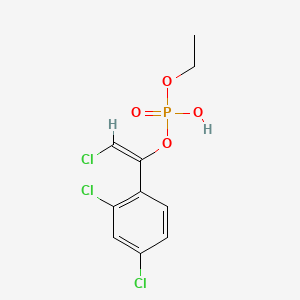

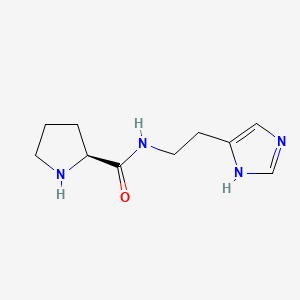
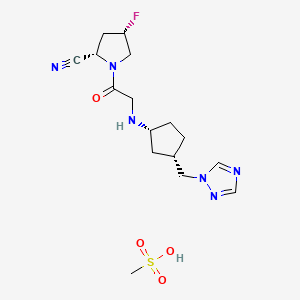

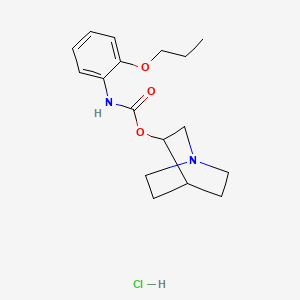
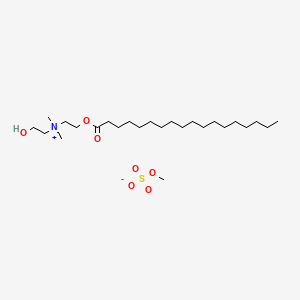
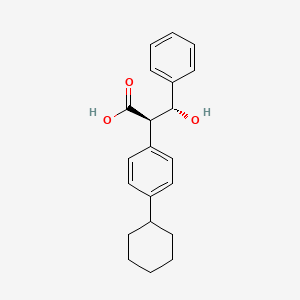
![4-hydroxy-7-[2-[3-[2-(2-naphthalen-1-ylethoxy)ethylsulfonyl]propylamino]ethyl]-3H-1,3-benzothiazol-2-one;hydrochloride](/img/structure/B12775979.png)


